5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95%
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Overview
Description
5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% (5-CMPF-2-FP) is an organic compound with the molecular formula C8H7ClF. It is a white powder with a melting point of 60-63°C. 5-CMPF-2-FP is a widely used reagent in organic synthesis and is known for its high reactivity. It is used in the production of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% is based on its reactivity with other organic compounds. It is highly reactive and can form covalent bonds with other organic compounds, such as amines and alcohols. Additionally, it can form hydrogen bonds with other organic compounds, such as carboxylic acids and phenols.
Biochemical and Physiological Effects
5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% does not have any known biochemical or physiological effects. It is not known to be toxic to humans or animals, and it does not have any known carcinogenic or mutagenic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in lab experiments include its high reactivity and its ability to form covalent bonds with other organic compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in lab experiments is that it can form hydrogen bonds with other organic compounds, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for the use of 5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% in scientific research. One potential direction is the use of 5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% as a catalyst in the synthesis of a variety of organic compounds. Additionally, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Synthesis Methods
5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-chloro-3-methylphenol and 2-fluoroaniline in the presence of an acid catalyst. This reaction occurs in a two-step process, with the first step involving the formation of a quinoline intermediate and the second step involving the condensation of the intermediate with the acid catalyst.
Scientific Research Applications
5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has a wide variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, 5-(4-Chloro-3-methylphenyl)-2-fluorophenol, 95% has been used in the synthesis of organic polymers, such as polyurethanes and polyesters.
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-6-9(2-4-11(8)14)10-3-5-12(15)13(16)7-10/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZRPTCBKNFWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684323 |
Source
|
Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-58-2 |
Source
|
Record name | 4'-Chloro-4-fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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